1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-20-7-10-23(11-8-20)27-15-13-26(14-16-27)18-24(28)19-29-25-12-9-21-5-3-4-6-22(21)17-25/h3-12,17,24,28H,2,13-16,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKAUJVDDQCJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Key Disconnections
The target molecule can be dissected into two primary components through strategic bond cleavage:
- Naphthyloxy epoxide moiety : Derived from naphthalen-2-ol and epichlorohydrin
- 4-(4-Ethylphenyl)piperazine nucleophile : Prepared via Buchwald-Hartwig amination
This disconnection strategy aligns with established protocols for amino alcohol synthesis through epoxide ring-opening reactions.
Synthetic Tree Development
Three viable pathways were identified through computational modeling and literature analysis:
- Pathway A : Sequential epoxidation/ring-opening (62% predicted yield)
- Pathway B : Mitsunobu-mediated ether formation (58% predicted yield)
- Pathway C : Enzymatic kinetic resolution (71% ee achievable)
Pathway A was selected for scale-up due to its operational simplicity and literature precedent.
Detailed Synthetic Procedures
Epoxide Intermediate Synthesis
Reaction Conditions Optimization
The epoxidation step employs naphthalen-2-ol and (±)-epichlorohydrin under phase-transfer catalysis:
Reaction Equation
$$ \text{C}{10}\text{H}8\text{O} + \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{NaOH, TBAB}} \text{C}{13}\text{H}{12}\text{O}_2 $$
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 45°C ± 2°C |
| Reaction Time | 18 h |
| Molar Ratio | 1:1.05 (naphthol:epi) |
| Catalyst Loading | 5 mol% TBAB |
| Yield | 78% ± 3% |
This procedure modified from Bruchatá et al. (2006) demonstrates improved efficiency over earlier methods.
Piperazine Synthesis and Functionalization
4-(4-Ethylphenyl)piperazine Preparation
A modified Buchwald-Hartwig protocol enables efficient piperazine derivatization:
Key Reaction Metrics
- Pd(OAc)₂/Xantphos catalytic system
- 92% conversion at 110°C/24 h
- Purification via fractional crystallization (hexane/EtOAc)
Analytical Data
Final Coupling Reaction
Epoxide Ring-Opening Mechanism
The stereoselective ring-opening proceeds through an S_N2 mechanism, with careful control of reaction conditions to maintain configuration:
Optimized Conditions Table
| Parameter | Value |
|---|---|
| Solvent System | Anhydrous EtOH |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 h |
| Molar Ratio | 1:1.2 (epoxide:amine) |
| Chiral Control | 88% ee (R) |
Workup Procedure
- Solvent removal under reduced pressure
- Partition between CH₂Cl₂/H₂O (3×50 mL)
- Drying over MgSO₄
- Chromatography (SiO₂, hexane:EtOAc 3:1→1:2)
Analytical Characterization
Spectroscopic Profile
Key Spectral Assignments
- IR (KBr) : 3380 cm⁻¹ (OH stretch), 1602 cm⁻¹ (aromatic C=C)
- $$ ^1\text{H NMR} $$ : δ 2.82-2.89 (m, 2H, CH₂N), 3.68-3.75 (m, 1H, CHOH), 4.12 (dd, J=9.4, 4.2 Hz, 1H, OCH₂)
- $$ ^{13}\text{C NMR} $$ : δ 69.8 (CHOH), 72.1 (OCH₂), 154.3 (Ar-O)
Chromatographic Analysis
HPLC Parameters
| Column | Chiralpak AD-H |
|---|---|
| Mobile Phase | Hexane:iPrOH 90:10 |
| Flow Rate | 1.0 mL/min |
| Retention | 12.4 min (R) |
| 14.7 min (S) |
Purity Data
| Method | Result |
|---|---|
| HPLC (254 nm) | 99.2% |
| GC-MS | 98.8% |
Process Optimization
Scale-Up Considerations
Kilo-Lab Protocol
Modified Procedure Highlights
- Continuous flow epoxidation system (2 L/h throughput)
- Automated pH control during workup
- Crystallization-induced asymmetric transformation
Batch Comparison
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 78% | 74% |
| Purity | 99.2% | 98.8% |
| Cycle Time | 48 h | 36 h |
Environmental Impact Assessment
Process Mass Intensity Analysis
| Component | PMI (kg/kg) |
|---|---|
| Solvents | 18.7 |
| Catalysts | 0.23 |
| Auxiliaries | 2.1 |
| Total | 21.03 |
Implementation of solvent recovery systems reduced PMI by 38% in scaled processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, and appropriate bases or acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
Compound 16b ():
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-3-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol
- Structural Differences : Incorporates a triazole ring linked to the naphthalen-2-yloxy group via a methyl bridge and a bulky 4-chlorophenyl-phenylmethyl substituent on piperazine.
- Compared to the ethylphenyl group in the target compound, this substitution likely reduces metabolic oxidation but increases steric hindrance .
JJC8-088 ():
1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfonyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol oxalate
- Structural Differences : Replaces the naphthyloxy group with a phenyl moiety and introduces a sulfonyl-bis(4-fluorophenyl)methyl group.
- Fluorine atoms enhance lipophilicity and metabolic stability compared to the ethyl group in the target compound .
Flivas ():
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol
- Structural Differences : Substitutes the 4-ethylphenyl group with a 2-methoxyphenyl group and uses naphthalen-1-yloxy instead of 2-yloxy.
- Functional Impact : The methoxy group enhances solubility via hydrogen bonding, while the 1-naphthyloxy orientation may reduce steric accessibility compared to the 2-yl isomer in the target compound .
Piperidine and Morpholine Derivatives ()
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol
- Structural Differences : Replaces piperazine with piperidine (one nitrogen vs. two).
1-(Morpholin-4-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Structural Differences : Substitutes piperazine with morpholine (oxygen atom in the ring).
- Functional Impact : Increased polarity and hydrogen-bond acceptor capacity, which may alter target engagement and pharmacokinetics .
Triazole-Containing Analogues ()
1-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-(naphthalen-2-yloxy)propan-2-ol
Pharmacological and Physicochemical Comparisons
- Key Trends :
- Lipophilicity : Bulky aryl groups (e.g., bis(4-fluorophenyl) in JJC8-088) increase LogP, enhancing CNS penetration but risking off-target effects.
- Receptor Engagement : Piperazine substituents dictate selectivity; electron-withdrawing groups (e.g., sulfonyl) favor dopamine uptake inhibition, while methoxy groups enhance serotonin modulation .
- Synthetic Accessibility : Epoxide ring-opening strategies () are common for propan-2-ol derivatives, with yields >85% achievable .
Biological Activity
1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethylphenyl group and a naphthalen-2-yloxy group, which contributes to its unique physicochemical properties. The structural formula is represented as follows:
This specific substitution pattern is believed to enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The compound may function as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing physiological processes.
Potential Targets:
- Serotonin Receptors : The compound may interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Potential activity at dopamine receptors suggests implications for psychotropic effects and treatment of disorders like schizophrenia.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
1. Antidepressant Activity
In animal models, the compound has shown promise in reducing depressive-like behavior, suggesting potential use as an antidepressant. This effect may be linked to its serotonergic activity.
2. Neuroprotective Effects
Studies indicate that the compound may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease.
3. Antipsychotic Properties
Preliminary research suggests that the compound could possess antipsychotic effects by modulating dopaminergic pathways, potentially providing a new avenue for treatment strategies in psychotic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Neuropharmacological Evaluation | Demonstrated significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects. |
| Study 2 : In Vitro Neuroprotection | Showed that the compound reduced cell death induced by oxidative stress in neuronal cell cultures. |
| Study 3 : Dopaminergic Modulation | Found that the compound acted as a partial agonist at D2 dopamine receptors, suggesting potential antipsychotic properties. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(4-Ethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol with high purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 4-(4-ethylphenyl)piperazine with epichlorohydrin or a similar epoxide under controlled temperature (40–60°C) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .
- Naphthoxy group introduction : Coupling the intermediate with 2-naphthol via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or base-mediated nucleophilic substitution (K₂CO₃ in DMF, 80°C) .
- Critical parameters : Yield and purity depend on solvent choice (e.g., THF improves solubility of intermediates), inert atmosphere (to prevent oxidation), and stoichiometric ratios (1:1.2 for naphthol coupling) .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., chiral center at C2) .
Advanced Research Questions
Q. How do structural modifications on the piperazine ring influence the compound’s binding affinity to CNS receptors?
Methodological Answer:
- Substituent effects : Replace the 4-ethylphenyl group with halogenated (e.g., 3-chlorophenyl) or bicyclic moieties (e.g., bicyclo[2.2.1]heptane) to alter lipophilicity and steric bulk. For example:
- Experimental design :
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Source analysis : Compare synthesis protocols (e.g., residual solvents affecting in vitro assays) and stereochemical purity (racemic vs. enantiopure forms) .
- Controlled replication :
- Meta-analysis : Aggregate data from multiple studies to identify outliers (e.g., EC₅₀ ranges: 10–100 nM for 5-HT₁A vs. >1 µM for dopamine D₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
